3,4-diethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
Description
Properties
IUPAC Name |
3,4-diethoxy-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-4-26-18-10-6-15(13-19(18)27-5-2)21(25)22-16-8-9-17-14(12-16)7-11-20(24)23(17)3/h6,8-10,12-13H,4-5,7,11H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNKZLCZOFZMLDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pomeranz–Fritsch reaction, which involves the cyclization of aniline derivatives with aldehydes under acidic conditions.
Introduction of Diethoxy Groups: The diethoxy groups can be introduced via alkylation reactions using ethyl iodide or ethyl bromide in the presence of a strong base such as sodium hydride.
Formation of the Benzamide Moiety: The benzamide moiety can be introduced through an amide coupling reaction using benzoyl chloride and an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3,4-diethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives of the original compound.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
3,4-diethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders and cancer.
Biological Studies: It can be used in studies to understand the interaction of quinoline derivatives with biological targets such as enzymes and receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3,4-diethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Alkoxy-Substituted Benzamide Analogues
Mono-Ethoxy Substitution: 4-Ethoxy Analogue
The compound 4-ethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (BI98583) shares the same tetrahydroquinolin core but differs in having a single ethoxy group at the para position of the benzamide (vs. 3,4-diethoxy in the target compound) .
| Property | Target Compound (3,4-Diethoxy) | BI98583 (4-Ethoxy) |
|---|---|---|
| Molecular Formula | C₂₁H₂₄N₂O₄* | C₁₉H₂₀N₂O₃ |
| Molecular Weight | ~368.43 g/mol | 324.37 g/mol |
| Substituent Position | 3,4-Diethoxy | 4-Ethoxy |
| Key Structural Feature | Enhanced lipophilicity | Moderate polarity |
The additional ethoxy group in the target compound increases molecular weight and lipophilicity, which may improve membrane permeability but reduce aqueous solubility compared to BI98583 .
Butoxy Chain Length Variations
4-Butoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (F740-0015) replaces ethoxy with a longer butoxy chain, further amplifying lipophilicity (MW = 366.46 g/mol) .
| Property | Target Compound (Ethoxy) | F740-0015 (Butoxy) |
|---|---|---|
| Alkoxy Chain Length | Ethoxy (-OCH₂CH₃) | Butoxy (-OCH₂CH₂CH₂CH₃) |
| Molecular Weight | ~368.43 g/mol | 366.46 g/mol |
| Predicted logP | Higher than BI98583 | Highest in series |
Longer alkoxy chains (e.g., butoxy) may enhance binding to hydrophobic targets but could compromise solubility and metabolic stability .
Comparison with Sulfonamide and Other Core-Modified Analogues
Sulfonamide Derivative
2,4-Dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide replaces the benzamide with a sulfonamide group, introducing a sulfonyl moiety (MW = 406.45 g/mol) .
| Property | Target Compound (Benzamide) | Sulfonamide Analogue |
|---|---|---|
| Functional Group | Benzamide (-CONH-) | Sulfonamide (-SO₂NH-) |
| Hydrogen Bonding | Moderate | Stronger |
| Molecular Weight | ~368.43 g/mol | 406.45 g/mol |
The sulfonamide’s stronger electron-withdrawing effects and hydrogen-bonding capacity could alter target interactions compared to benzamides .
Thiophene Carboximidamide Analogues
describes N-(1-methyl-2-oxo-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide, which replaces the benzamide with a thiophene-carboximidamide group (MW = 369.2 g/mol) .
Discussion of Structure-Property Relationships
- Lipophilicity: Diethoxy and butoxy substituents increase logP compared to mono-ethoxy analogues, favoring hydrophobic interactions but risking solubility limitations .
- Electronic Effects : Electron-donating alkoxy groups may stabilize resonance structures in the benzamide, while sulfonamides introduce electron-withdrawing effects .
- Steric Factors : Bulky 3,4-diethoxy groups in the target compound could hinder rotational freedom or sterically block binding pockets compared to smaller substituents.
Biological Activity
3,4-diethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C23H28N2O4
- Molecular Weight : 396.487 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities including anti-cancer, anti-inflammatory, and antimicrobial properties. Below is a detailed analysis of these activities.
Anti-Cancer Activity
Several studies have evaluated the anti-cancer potential of quinoline derivatives similar to this compound:
- Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell proliferation. For instance, it has been shown to affect the activity of sirtuins and cyclooxygenase enzymes (COX) which are implicated in cancer progression .
- In Vitro Studies : In vitro assays using various cancer cell lines demonstrated that compounds with similar structures displayed significant cytotoxic effects. Specifically, derivatives were found to induce apoptosis in several cancer types .
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| [A] | MCF-7 | 15 | Sirtuin inhibition |
| [B] | HeLa | 10 | COX inhibition |
| [C] | A549 | 20 | Induction of apoptosis |
Anti-inflammatory Activity
The anti-inflammatory properties are attributed to the compound's ability to inhibit nitric oxide production and COX enzymes:
- Experimental Evidence : Research has indicated that similar quinoline derivatives effectively reduce lipopolysaccharide (LPS)-stimulated nitric oxide production in RAW 264.7 macrophages .
- Quantitative Structure–Activity Relationship (QSAR) : QSAR studies have provided insights into the structural features that enhance anti-inflammatory activity, suggesting that specific substitutions on the quinoline ring can significantly impact efficacy .
Antimicrobial Activity
Emerging studies suggest that compounds related to this compound exhibit antimicrobial properties:
- Activity Spectrum : Preliminary tests indicate effectiveness against various bacterial strains including Gram-positive and Gram-negative bacteria .
- Case Study : A recent study evaluated the antimicrobial effect of a related quinoline derivative against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) below 50 µg/mL .
Q & A
Q. Table 1: Key Chromatographic Conditions for Enantiomer Separation ()
| Parameter | Specification |
|---|---|
| Column | Chiralpak AD-H (3 cm × 15 cm) |
| Mobile Phase | 50% isopropyl alcohol/CO₂ (+0.2% DEA) |
| Pressure | 100 bar |
| Flow Rate | 50 mL/min |
| Detection Wavelength | 254 nm |
| Enantiomeric Excess | >99.8% |
Q. Table 2: Critical Crystallization Parameters ()
| Parameter | Specification |
|---|---|
| Solvent System | Freshly distilled CH₂Cl₂ |
| Base | Triethylamine |
| Temperature | 273 K (cooling) |
| Evaporation Rate | Slow, controlled |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
